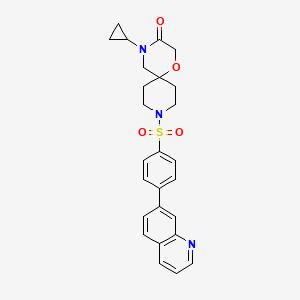

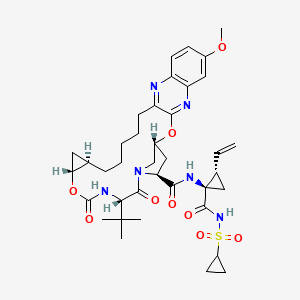

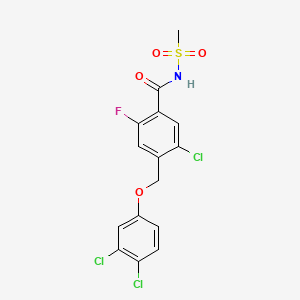

![molecular formula C22H15ClFN5 B560182 2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline CAS No. 1422731-37-0](/img/structure/B560182.png)

2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

APTO-253, also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound has been synthesized and characterized in various studies, focusing on its structural properties and binding behaviors. For instance, Kapp et al. (2022) reported the synthesis and crystal structures of imidazo[4,5-f]1,10-phenanthroline type compounds, including the analysis of their tautomeric forms and DNA binding modes. These compounds exhibit interactions with DNA either through π-π interactions or electrostatic attraction, suggesting potential applications in drug-DNA interaction studies (Kapp et al., 2022).

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of derivatives of this compound have been extensively studied. For instance, Samy and Alexander (2011) synthesized star-shaped trinuclear Ru(II) complexes of imidazo[4,5-f][1,10]phenanthroline derivatives, exploring their luminescent and electrochemical properties. These properties are crucial for applications in materials science, particularly in the development of light-emitting devices and sensors (Samy & Alexander, 2011).

Luminescent Probes and Sensing Applications

Several studies have demonstrated the utility of imidazo[4,5-f][1,10]phenanthroline derivatives as luminescent probes and sensors. For instance, Yoldas and Algi (2015) reported a novel probe built on an imidazo-phenanthroline scaffold, capable of dual-channel responses to Fe(II) and Zn(II) ions. Such probes have potential applications in environmental monitoring and bioimaging (Yoldas & Algi, 2015).

Antimicrobial and DNA-Cleavage Properties

The antimicrobial activities and DNA-cleavage properties of fluorescent imidazo-phenanthroline derivatives have also been investigated. Obali et al. (2020) studied the antibacterial activities and DNA-cleavage properties of novel fluorescent imidazo-phenanthroline derivatives, revealing their effectiveness against a range of microorganisms and their ability to bind to DNA. This suggests potential applications in the development of new antimicrobial agents and DNA-targeting therapeutics (Obali et al., 2020).

Eigenschaften

CAS-Nummer |

1422731-37-0 |

|---|---|

Molekularformel |

C22H15ClFN5 |

Molekulargewicht |

403.8 g/mol |

IUPAC-Name |

2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline;hydrochloride |

InChI |

InChI=1S/C22H14FN5.ClH/c1-11-17(13-7-6-12(23)10-16(13)26-11)22-27-20-14-4-2-8-24-18(14)19-15(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H |

InChI-Schlüssel |

DCTZFBNDUHPMQU-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1)C=C(C=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6 |

Kanonische SMILES |

CC1=C(C2=C(N1)C=C(C=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6.Cl |

Aussehen |

Solid powder |

Synonyme |

; 2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

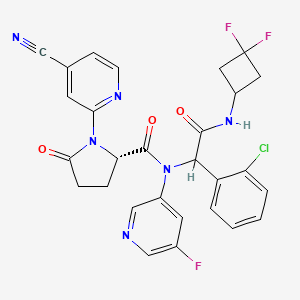

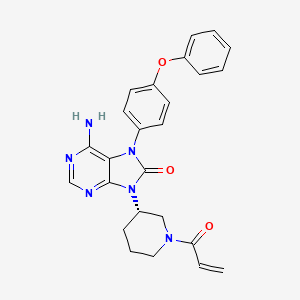

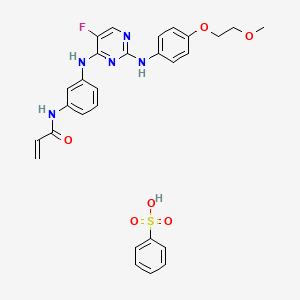

![N-(4-{[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]amino}phenyl)-5-[(1-ethyl-2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridine-2-carboxamide](/img/structure/B560102.png)

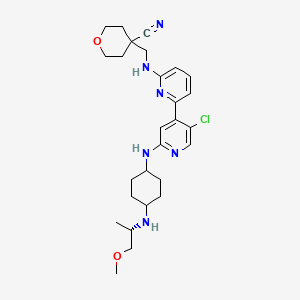

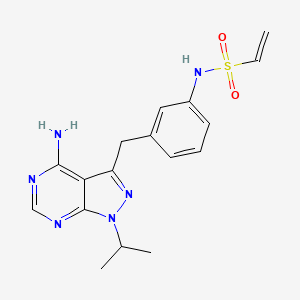

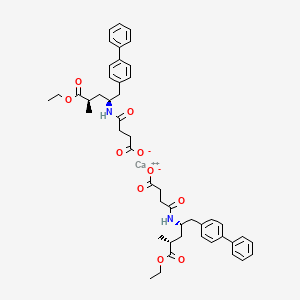

![6-phenyl-N-[(4-phenylphenyl)methyl]-3-(2-pyridinyl)-1,2,4-triazin-5-amine](/img/structure/B560111.png)

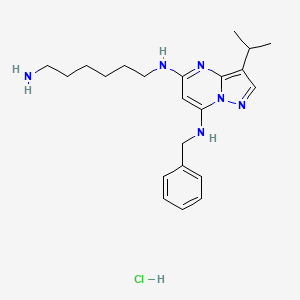

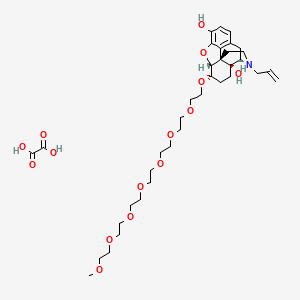

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)